2-[(7-Fluoroquinazolin-4-yl)amino]cyclobutan-1-ol
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Overview
Description
2-[(7-Fluoroquinazolin-4-yl)amino]cyclobutan-1-ol is a chemical compound that belongs to the class of quinazoline derivatives Quinazoline derivatives are known for their diverse biological activities, including antitumor, antibacterial, and antiviral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(7-Fluoroquinazolin-4-yl)amino]cyclobutan-1-ol typically involves the reaction of 7-fluoroquinazoline with cyclobutan-1-ol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory but with enhanced efficiency and scalability. The use of continuous flow reactors and automated systems can help in achieving consistent quality and high throughput in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-[(7-Fluoroquinazolin-4-yl)amino]cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinazoline oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups, leading to the formation of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-[(7-Fluoroquinazolin-4-yl)amino]cyclobutan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biological probe to study cellular processes and molecular interactions.
Medicine: Explored for its potential therapeutic applications, including as an antiviral or antibacterial agent.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mechanism of Action
The mechanism of action of 2-[(7-Fluoroquinazolin-4-yl)amino]cyclobutan-1-ol involves its interaction with specific molecular targets within cells. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may target DNA gyrase or topoisomerase IV, enzymes involved in DNA replication and repair, thereby exerting its antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-2-{[7-methoxy-4-(phenylamino)quinazolin-6-yl]oxy}acetamide: A quinazoline derivative with potential antitumor activity.
(S)-3-((2-amino-8-fluoroquinazolin-4-yl)amino)hexan-1-ol: A compound investigated as an intranasal vaccine adjuvant.
Uniqueness
2-[(7-Fluoroquinazolin-4-yl)amino]cyclobutan-1-ol is unique due to its specific structural features, such as the presence of a cyclobutan-1-ol moiety and a fluoroquinazoline group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific applications .
Properties
IUPAC Name |
2-[(7-fluoroquinazolin-4-yl)amino]cyclobutan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3O/c13-7-1-2-8-10(5-7)14-6-15-12(8)16-9-3-4-11(9)17/h1-2,5-6,9,11,17H,3-4H2,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLAAOPHNRYHKNU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1NC2=NC=NC3=C2C=CC(=C3)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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